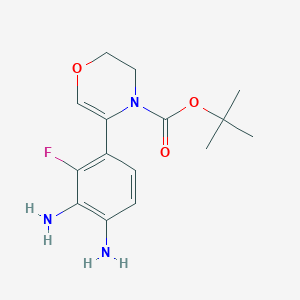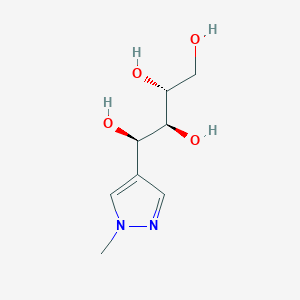
(1R,2S,3R)-1-(1-Methyl-1H-pyrazol-4-yl)butane-1,2,3,4-tetraol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,3R)-1-(1-Methyl-1H-pyrazol-4-yl)butane-1,2,3,4-tetraol is a complex organic compound characterized by its unique stereochemistry and functional groups. The compound features a pyrazole ring, a common motif in medicinal chemistry, and multiple hydroxyl groups, which can significantly influence its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R)-1-(1-Methyl-1H-pyrazol-4-yl)butane-1,2,3,4-tetraol typically involves multi-step organic reactions One possible route could start with the formation of the pyrazole ring through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might involve the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S,3R)-1-(1-Methyl-1H-pyrazol-4-yl)butane-1,2,3,4-tetraol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyrazole ketones, while reduction could produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2S,3R)-1-(1-Methyl-1H-pyrazol-4-yl)butane-1,2,3,4-tetraol can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, this compound might be studied for its potential interactions with enzymes or receptors, given the presence of the pyrazole ring, which is known to bind to various biological targets.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to the bioactive nature of the pyrazole ring.
Industry
In the industrial sector, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1R,2S,3R)-1-(1-Methyl-1H-pyrazol-4-yl)butane-1,2,3,4-tetraol would depend on its specific interactions with molecular targets. The pyrazole ring could interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The hydroxyl groups might also play a role in hydrogen bonding and molecular recognition processes.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S,3R)-1-(1-Methyl-1H-pyrazol-4-yl)butane-1,2,3,4-tetraol: can be compared with other pyrazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to other pyrazole derivatives.
Propiedades
Fórmula molecular |
C8H14N2O4 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
(1R,2S,3R)-1-(1-methylpyrazol-4-yl)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C8H14N2O4/c1-10-3-5(2-9-10)7(13)8(14)6(12)4-11/h2-3,6-8,11-14H,4H2,1H3/t6-,7-,8-/m1/s1 |
Clave InChI |
KFUKMKKKBBNUCT-BWZBUEFSSA-N |
SMILES isomérico |
CN1C=C(C=N1)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canónico |
CN1C=C(C=N1)C(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




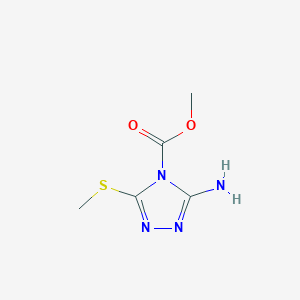
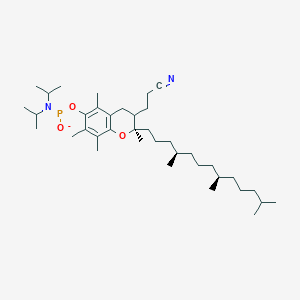
![(3S,3AR,6aR)-3,3a,4,6a-tetrahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B12863049.png)

![3-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylbutanoyl]-[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-fluoro-4-oxopentanoic acid](/img/structure/B12863063.png)
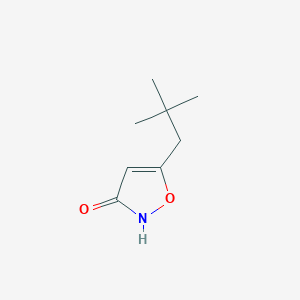
![5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12863075.png)
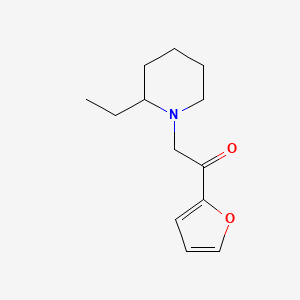
![2,4-Dibromobenzo[d]oxazole](/img/structure/B12863077.png)


